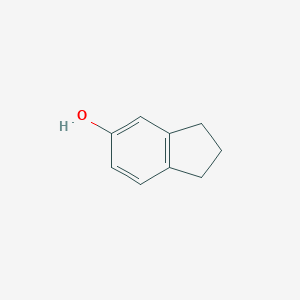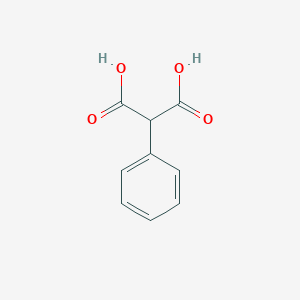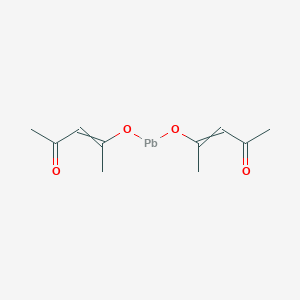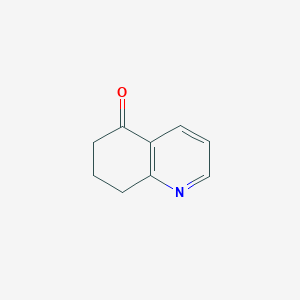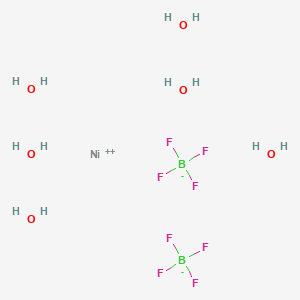
Nickel(II) tetrafluoroborate hexahydrate
Vue d'ensemble
Description
Nickel(II) tetrafluoroborate hexahydrate is a useful research compound. Its molecular formula is B2F8H12NiO6 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Plant Toxicology
Nickel compounds, including nickel(II) tetrafluoroborate, are studied for their environmental impact and toxicological effects on plants. Nickel is essential for plant growth at low concentrations, acting positively by contributing to enzymatic activities and metabolic reactions. However, elevated levels of nickel due to pollution can be detrimental, inhibiting seed germination, biomass accumulation, and photosynthesis, leading to chlorosis, necrosis, and oxidative damage in plants (Hassan et al., 2019). Future research is encouraged to focus on remediation strategies to mitigate nickel's adverse effects on crop production and ecosystem health.
Adsorptive Removal from Environments
Research emphasizes the significance of adsorption processes for removing nickel ions from aqueous environments, highlighting a variety of adsorbents like activated carbon, low-cost materials, nanomaterials, and biosorbents. These studies assess adsorbents' efficiency in nickel ion removal, exploring equilibrium adsorption isotherms, kinetics, and thermodynamics, aiming to address nickel pollution in water systems (Raval, Shah, & Shah, 2016).
Biogeochemical Behavior and Toxicity
Investigations into nickel's biogeochemical behavior under various abiotic stresses reveal its dual role as an essential and toxic element in plants. The studies call for monitoring nickel levels across environmental compartments to manage its essential benefits against its toxic hazards, suggesting that managing abiotic stresses like salinity and drought could modulate nickel's impact on agricultural systems (Ameen et al., 2019).
Nickel Complexes and Antimicrobial Potential
Research into nickel(II) complexes, such as those with salicylhydroxamic acid, explores their potential as alternative antimicrobial agents. These studies aim to understand the structural and chemical properties of nickel complexes to develop new drugs that could overcome the limitations of current antimicrobial therapies, highlighting the importance of nickel in the development of new therapeutic agents (Av et al., 2020).
Nanomaterials and Health Effects
The unique properties of nickel nanomaterials are leveraged in various applications, including biomaterials and electronics. However, concerns about their potential adverse health effects necessitate a critical evaluation of their toxicity, particularly through inhalation, which is a significant exposure route in humans. This research area focuses on understanding the biodistribution, retention, clearance, and potential preneoplastic events induced by nickel nanoparticles to inform safety standards and regulatory policies (More et al., 2021).
Safety and Hazards
Nickel(II) tetrafluoroborate hexahydrate is classified as a hazardous substance. It causes severe skin burns and eye damage . It may cause cancer . It may damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also suspected of causing genetic defects .
Mécanisme D'action
Target of Action
Nickel(II) tetrafluoroborate hexahydrate is primarily used as an electroplating intermediate . It plays a crucial role in the electroplating process, where it serves as a source of nickel ions. These ions interact with the surface of the object being plated, facilitating the deposition of a thin layer of nickel.
Pharmacokinetics
It’s soluble in water , which facilitates its use in aqueous electroplating baths.
Action Environment
The efficacy and stability of this compound in electroplating are influenced by various environmental factors. These include the pH of the solution, the temperature, the applied current density, and the presence of other ions or additives in the electroplating bath. Proper handling and storage are also crucial to prevent exposure to moisture and minimize the risk of skin and eye contact .
Propriétés
IUPAC Name |
nickel(2+);ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFWGFMAXHCLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8H12NiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166140 | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15684-36-3 | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) tetrafluoroborate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Nickel(II) tetrafluoroborate hexahydrate contribute to the enantioselectivity observed in the hetero-Diels-Alder reaction?
A1: While the paper doesn't delve into the specific mechanistic details, it highlights that this compound works in conjunction with a chiral N,N′-dioxide ligand []. This strongly suggests that the Nickel(II) center acts as a Lewis acid, coordinating with both the ligand and the dienophile. This coordination creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other, leading to high enantioselectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)





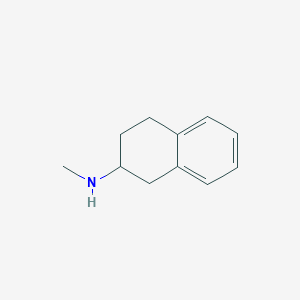

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
